Product packaging for 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine(Cat. No.:)

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

Cat. No.: B13065847
M. Wt: 179.24 g/mol
InChI Key: VYEKQJKAVDLLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine is a high-purity chemical compound offered for research and development applications. This heterocyclic amine features a pyrazole core functionalized with a thiophen-3-ylmethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery. Its molecular structure serves as a key intermediate for the synthesis of more complex molecules, particularly in exploring structure-activity relationships and developing potential pharmacologically active agents. As a fused heterocyclic building block, it is of significant interest in the design of compounds for various biochemical screening programs. Handling and Safety: Researchers should consult the Safety Data Sheet (SDS) before use. This product is classified with the signal word 'Warning' and may pose hazards such as skin and eye irritation or specific target organ toxicity. Standard safety precautions, including the use of personal protective equipment, should be followed. Storage: To maintain stability and purity, it is recommended to store this compound in a dark place under an inert atmosphere. For long-term preservation, storage in a freezer (e.g., under -20°C) is advised. Notice: This product is sold 'As Is' for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for determining the product's suitability and for confirming its identity and purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3S B13065847 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

1-(thiophen-3-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C8H9N3S/c9-8-3-10-11(5-8)4-7-1-2-12-6-7/h1-3,5-6H,4,9H2

InChI Key

VYEKQJKAVDLLHL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CN2C=C(C=N2)N

Origin of Product

United States

The Strategic Importance of Pyrazole Heterocycles in Contemporary Chemical Biology

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the design of biologically active compounds. nih.gov Its prevalence in numerous FDA-approved drugs underscores its therapeutic significance. rsc.org Pyrazole-containing molecules exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. mdpi.comorientjchem.org

The structural uniqueness of the pyrazole ring, featuring both a hydrogen bond donor (the pyrrole-like NH) and a hydrogen bond acceptor (the pyridine-like N), allows for versatile interactions with biological targets. rsc.org This adaptability makes it a "privileged scaffold" in medicinal chemistry, capable of forming key interactions within the active sites of enzymes and receptors. nih.gov The ability to readily modify the pyrazole ring at various positions allows for the fine-tuning of a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. rsc.org

The Significance of Thiophene Moieties in Molecular Design

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is another critical building block in the development of functional molecules. nih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to improved biological activity or a more favorable metabolic profile. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction of the molecule with its biological target. nih.gov

Thiophene derivatives are integral to a variety of therapeutic agents with applications as anti-inflammatory, anticancer, and antimicrobial drugs. orientjchem.org Beyond its role in medicinal chemistry, the electron-rich nature of the thiophene ring makes it a valuable component in the design of organic materials with specific electronic and optoelectronic properties. rsc.org

The Rationale for the Integration of Pyrazole and Thiophene Scaffolds in Hybrid Molecules

The combination of pyrazole (B372694) and thiophene (B33073) rings into a single molecular entity, such as 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine, is a strategic approach in modern drug discovery and materials science. This molecular hybridization aims to synergize the beneficial properties of both heterocycles, potentially leading to compounds with enhanced biological activity, improved selectivity, or novel material characteristics. rsc.orgnih.gov

The thiophene moiety can modulate the electronic properties and steric profile of the pyrazole core, influencing its binding affinity and selectivity for a particular biological target. rsc.org Conversely, the pyrazole scaffold provides a versatile platform for orienting the thiophene substituent in three-dimensional space, allowing for precise interactions with target proteins. The development of such hybrid molecules opens new avenues for creating therapeutic agents with improved efficacy and reduced side effects. nih.gov

The Historical Context and Evolution of Research on Pyrazole Amine Derivatives

Retrosynthetic Disconnections and Identification of Key Synthons

A retrosynthetic analysis of 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine identifies several logical bond disconnections, pointing toward plausible starting materials and key intermediates. The primary disconnections are:

N1-C(thienylmethyl) bond: This disconnection (Route A) is the most straightforward, suggesting an N-alkylation of a 4-aminopyrazole core with a suitable thiophen-3-ylmethyl electrophile. This identifies 4-amino-1H-pyrazole and 3-(halomethyl)thiophene (or thiophene-3-carbaldehyde followed by reductive amination) as key synthons.

C4-NH2 bond: Disconnecting the C4-amino group (Route B) suggests the formation of this bond on a pre-formed 1-(thiophen-3-ylmethyl)-1H-pyrazole ring. This points to intermediates like 4-nitro-1-(thiophen-3-ylmethyl)-1H-pyrazole or other 4-substituted precursors amenable to conversion into an amine.

Pyrazole Ring Bonds: A more fundamental disconnection involves the pyrazole ring itself (Route C). This approach builds the ring from acyclic precursors that already contain the necessary substituents or functional groups that can be converted to them. Key synthons for this route would include a substituted hydrazine and a three-carbon component, such as a β-ketonitrile or a 1,3-dicarbonyl compound. chim.itarkat-usa.org

These disconnections highlight that the synthesis can be convergent, where different fragments are prepared separately and then combined, or linear, where a simple starting material is sequentially elaborated.

Direct Synthetic Pathways to the this compound Core

The forward synthesis can be designed based on the retrosynthetic analysis, with several viable pathways to the core structure.

The formation of the 4-aminopyrazole ring is a critical step. One of the most common methods for synthesizing aminopyrazoles is the reaction of β-ketonitriles with hydrazines. chim.it Another classical and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. chim.it To obtain a 4-aminopyrazole, the 1,3-dicarbonyl precursor would require a masked or direct amino functionality at the C2 position.

A particularly relevant approach is the Thorpe-Ziegler cyclization. mdpi.com This method involves the N-alkylation of an enaminonitrile followed by spontaneous intramolecular cyclization. This pathway can be efficient for constructing highly substituted 4-aminopyrazoles. mdpi.com

MethodKey PrecursorsGeneral ConditionsReference
Reaction with β-Ketonitrilesβ-Ketonitrile, HydrazineTypically performed in a protic solvent like ethanol, sometimes with acid or base catalysis. chim.it
Knorr Pyrazole Synthesis1,3-Dicarbonyl derivative, HydrazineOften a two-step procedure involving the formation of an oxime intermediate, followed by cyclization with hydrazine under acidic conditions. chim.it
Thorpe-Ziegler CyclizationEnaminonitrile, α-Halo compoundN-alkylation is performed in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3), leading to cyclization. mdpi.com
From 3-Oxo-2-arylhydrazononitriles3-Oxo-2-arylhydrazononitrile, α-HaloketoneReaction leads directly to functionalized 4-aminopyrazoles. researchgate.net

The introduction of the thiophen-3-ylmethyl group onto the pyrazole nitrogen is a standard N-alkylation reaction. This is most commonly achieved by reacting the NH-pyrazole with an alkylating agent such as 3-(chloromethyl)thiophene or 3-(bromomethyl)thiophene in the presence of a base.

The choice of base and solvent is crucial. Strong bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used to deprotonate the pyrazole, forming a nucleophilic anion that readily reacts with the alkyl halide. Milder conditions using bases like potassium carbonate (K2CO3) in acetone or acetonitrile are also effective. publish.csiro.au

For an unsymmetrical pyrazole like 4-amino-1H-pyrazole, alkylation can potentially occur at either the N1 or N2 position, leading to a mixture of regioisomers. The product ratio is influenced by steric and electronic factors of the pyrazole substituents and the alkylating agent, as well as the reaction conditions. mdpi.comsemanticscholar.org Acid-catalyzed methods using electrophiles like trichloroacetimidates have also been developed for N-alkylation of pyrazoles. mdpi.comsemanticscholar.org

If the synthetic strategy involves creating the C4-amino bond on a pre-formed pyrazole ring, the most common method is the reduction of a 4-nitropyrazole. The 4-nitro group can be introduced via nitration of the pyrazole ring, typically using nitric acid in a strong acid medium like sulfuric acid. The subsequent reduction of the nitro group to an amine is a high-yielding transformation that can be accomplished using various reagents, such as:

Catalytic hydrogenation (e.g., H2 gas with a Palladium, Platinum, or Nickel catalyst).

Metal-acid systems (e.g., SnCl2 in HCl, or Fe in acetic acid).

Alternatively, other precursors like 4-nitroso or 4-azopyrazoles can also be reduced to form the 4-amino group. arkat-usa.org Direct C-H amination at the C4 position is a less common but emerging field in heterocyclic chemistry.

Diversification and Analog Synthesis Strategies

The core structure of this compound serves as a scaffold that can be readily diversified to produce a library of congeneric structures for further research.

Starting from a common intermediate such as 4-amino-1H-pyrazole (with the amino group often protected), a wide variety of substituents can be introduced at the N1 position.

N-Alkylation: As described in section 2.2.2, reaction with a diverse range of alkyl, benzyl, and heteroarylmethyl halides in the presence of a base is a robust method for generating a library of N1-substituted analogs. publish.csiro.au Recently, palladium-catalyzed N-allylic alkylation has also been demonstrated as an efficient method. acs.org

N-Arylation: The introduction of aryl or heteroaryl groups at the N1 position is typically achieved through transition metal-catalyzed cross-coupling reactions. The Ullmann condensation, a classical copper-catalyzed reaction, is widely used for the N-arylation of pyrazoles with aryl halides (iodides or bromides). acs.org Modern protocols often use diamine ligands to facilitate the copper-catalyzed coupling, allowing the reaction to proceed under milder conditions with a broader substrate scope. acs.orgresearchgate.net

Palladium-catalyzed Buchwald-Hartwig amination is another powerful tool for N-arylation. Additionally, cobalt and iron-based catalyst systems have been developed as more economical and environmentally friendly alternatives for N-arylation of pyrazoles and other nitrogen heterocycles. nih.govlookchem.com

Summary of N-Arylation Methods for Pyrazoles
MethodCatalyst SystemArylating AgentTypical ConditionsReference
Ullmann CondensationCuI / Ligand (e.g., diamine)Aryl Iodide or BromideBase (e.g., K3PO4, Cs2CO3), High Temperature (e.g., Toluene, Dioxane) acs.org
Buchwald-Hartwig AminationPalladium Precatalyst / Ligand (e.g., phosphine-based)Aryl Halide or TriflateStrong Base (e.g., NaOtBu, LHMDS), Anhydrous Solvent iqs.edu
Cobalt-Catalyzed ArylationCo(hfacac)2 / OxidantArylboronic AcidHFIP Solvent, 100 °C nih.gov
Iron-Catalyzed ArylationFeCl3·6H2O / Diamine LigandAryl IodideAqueous Base Medium lookchem.com

Modifications on the Pyrazole Ring System

The pyrazole ring is a foundational component of numerous biologically active compounds, and methods for its substitution are well-established. mdpi.commdpi.com For a scaffold like this compound, modifications can be introduced at several positions on the pyrazole ring to generate a library of analogous compounds.

A primary synthetic route to substituted pyrazoles involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. mdpi.comnih.govmdpi.com By choosing appropriately substituted 1,3-diketones, variations at the C3 and C5 positions of the pyrazole ring can be achieved. For instance, reacting a substituted hydrazine with a β-ketoester can yield pyrazolones, which are versatile intermediates for further functionalization.

Another key strategy is the modification of α,β-unsaturated hydrazones. These precursors can undergo cyclization to form pyrazoles, with substituents on the hydrazone directly translating to substitutions on the final pyrazole ring. nih.gov Furthermore, direct functionalization of the pyrazole ring is possible. For example, electrophilic substitution reactions such as halogenation, nitration, and sulfonation typically occur at the C4 position of the pyrazole ring due to its electronic properties. globalresearchonline.net More advanced techniques, such as hypervalent iodine-mediated reactions, can be used to introduce groups like thiocyano or selenocyano moieties at the C4 position, which can then be converted into other functional groups. beilstein-journals.org

The N1 position, occupied by the thiophen-3-ylmethyl group in the parent compound, is typically functionalized by reacting a pre-formed pyrazole with an appropriate electrophile, in this case, 3-(halomethyl)thiophene. The choice of different substituted hydrazines in the initial cyclization can also introduce diversity at this position.

Modification SitePrecursor/Reagent ExampleResulting Substitution
C3/C5 Substituted 1,3-diketonesAlkyl, Aryl groups
N1 Substituted hydrazinesAryl, Alkyl groups
C4 Halogenating agents (e.g., Br₂)Halogen atoms
C4 PhICl₂ / NH₄SCNThiocyano group

Substituent Variations on the Thiophene (B33073) Ring

The thiophene moiety is a crucial pharmacophore in medicinal chemistry, and its substitution can significantly influence the biological profile of a molecule. researchgate.netrsc.orgrsc.org Variations on the thiophene ring of this compound can be achieved by starting with a pre-functionalized thiophene raw material.

For instance, the synthesis can begin with a substituted acetylthiophene, which is then condensed with a hydrazine to form a hydrazone intermediate. rsc.org Subsequent reactions to form the pyrazole ring would yield a final product with the desired substitution pattern on the thiophene ring. rsc.orgnih.gov A wide range of substituted thiophenes are commercially available or can be synthesized through established methods, allowing for the introduction of groups such as halogens, alkyls, and nitro groups. rsc.orgsemanticscholar.org

Studies on thiophene-pyrazole hybrids have demonstrated the synthesis of libraries with various substituents on the thiophene ring to evaluate their biological activities. For example, chalcones derived from substituted thiophene aldehydes can be reacted with hydrazines to produce pyrazolines, which are then oxidized to pyrazoles. semanticscholar.orgjapsonline.com This approach allows for systematic variation of substituents on the thiophene ring. semanticscholar.org

Substituent TypeExample GroupCommon Position on ThiopheneStarting Material Example
Electron-withdrawing -NO₂, -Cl, -BrC55-Nitro-3-acetylthiophene
Electron-donating -CH₃, -OCH₃C2, C42-Methyl-3-acetylthiophene
Halogen -F, -ClC2, C55-Chloro-3-(bromomethyl)thiophene

Fusion with Other Heterocyclic Systems (e.g., Pyrimidine, Triazole)

Fusing the pyrazole-thiophene scaffold with other heterocyclic rings like pyrimidine or triazole can create complex, polycyclic systems with unique chemical and biological properties. mdpi.com These fused systems often exhibit enhanced biological activity due to their rigid structures and multi-point interactions with biological targets. mdpi.com

One common strategy involves using a functionalized pyrazole as a building block. For example, 5-aminopyrazole derivatives are key starting materials for synthesizing fused systems like pyrazolo[1,5-a]pyrimidines. mdpi.com By reacting a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent, a pyrimidine ring can be annulated onto the pyrazole core. mdpi.com

Similarly, thieno[3,2-c]pyrazole systems can be synthesized, where the thiophene and pyrazole rings share an edge. researchgate.net The synthesis of pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidines involves constructing a pyrimidine ring onto a pre-existing thienopyrazole core. researchgate.net This is often achieved by reacting an amino-substituted thienopyrazole with a reagent that provides the necessary carbon atoms for the pyrimidine ring. researchgate.net These multi-step syntheses allow for the creation of diverse and complex heterocyclic frameworks. researchgate.netresearchgate.net

Fused SystemSynthetic StrategyKey Intermediate
Pyrazolo[1,5-a]pyrimidine Cyclocondensation5-Aminopyrazole
Thieno[3,2-c]pyrazole Cyclization of functionalized thiopheneAminothiophene derivative
Pyrazolo[3',4':4,5]thieno[2,3-d]pyrimidine Annulation onto thienopyrazoleAmino-substituted thienopyrazole

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for improving the efficiency, cost-effectiveness, and environmental impact of a synthesis. For pyrazole synthesis, key parameters include the choice of catalyst, solvent, temperature, and reaction time.

The traditional synthesis of pyrazoles from 1,3-diketones and hydrazines can be influenced significantly by the solvent. Research has shown that aprotic dipolar solvents like DMF or N,N-dimethylacetamide can provide better yields and regioselectivity compared to commonly used protic solvents like ethanol. nih.govmdpi.com The use of catalysts, such as Lewis acids like lithium perchlorate, can also accelerate the reaction and improve yields, sometimes allowing the reaction to proceed efficiently at room temperature. mdpi.com

Recent advancements have focused on developing more environmentally friendly protocols. This includes the use of ionic liquids as solvents, which can lead to significantly higher yields compared to conventional solvents like ethanol. nih.gov Metal-free approaches and the use of catalysts like molecular iodine under mild conditions also represent progress in this area. mdpi.com

The table below summarizes findings from a study on optimizing pyrazole synthesis, highlighting the impact of different conditions. nih.gov

EntrySolventBaseTemperature (°C)Yield (%)
1EtOHDBU9565
2[HDBU][OAc] (Ionic Liquid)-9595
3CH₃CNDBU95No Reaction
4DMSODBU95No Reaction

Data conceptually derived from studies on pyrazole synthesis optimization. nih.gov

Scale-Up Considerations for Gram-Scale Synthesis

Transitioning a synthetic route from a laboratory scale to a gram-scale or larger requires careful consideration of several factors, including reaction safety, cost of reagents, ease of product isolation, and reproducibility. Many modern synthetic methods for pyrazole derivatives are developed with scalability in mind.

Several reports have demonstrated the successful gram-scale synthesis of pyrazole derivatives using optimized conditions. nih.govnih.gov For instance, a temperature-controlled synthesis of pyrazoles was successfully scaled up to the 3 mmol level, yielding the product in high purity after purification by silica gel column chromatography. nih.gov In another case, a key intermediate for the drug Celecoxib, a pyrazole derivative, was prepared on a 30 mmol scale. nih.gov

Key considerations for scale-up include:

Thermal Management: Exothermic reactions need to be carefully controlled to prevent runaways.

Reagent Addition: The rate of addition of reagents may need to be adjusted.

Mixing: Efficient stirring is crucial to ensure homogeneity in larger reaction vessels.

Purification: Chromatography, which is common in the lab, can be cumbersome and expensive at a larger scale. Alternative methods like recrystallization or distillation are often preferred.

Solvent and Reagent Choice: The cost and safety of solvents and reagents become more significant at larger scales. Metal-free and one-pot syntheses are particularly attractive for scale-up as they reduce the number of steps and simplify purification. researchgate.net

Successful scale-up has been demonstrated for various pyrazole synthetic routes, indicating that the production of gram quantities of this compound and its analogs is feasible using established and optimized protocols. beilstein-journals.orgnih.gov

Electronic Structure and Aromaticity of the Integrated Heterocyclic System

The core structure of this compound is built upon two distinct five-membered heterocyclic rings: pyrazole and thiophene. Both ring systems are classified as aromatic, a property that profoundly influences their stability and chemical reactivity. britannica.com

Pyrazole Ring: The pyrazole ring contains three carbon atoms and two adjacent nitrogen atoms. britannica.com All five atoms in the ring are sp² hybridized, resulting in a planar structure. rrbdavc.org The aromatic sextet is formed by the π-electrons from the two double bonds and a lone pair of electrons contributed by the pyrrole-like nitrogen atom (N1), fulfilling Hückel's rule of (4n+2)π electrons. rrbdavc.orgquora.com This delocalization of electrons across the ring results in significant aromatic stabilization. globalresearchonline.net

Thiophene Ring: Thiophene is also an aromatic heterocycle, with a planar ring of four sp² hybridized carbon atoms and one sulfur atom. pharmaguideline.com The aromatic 6π-electron system arises from the four electrons in the two C=C double bonds and one of the lone pairs from the sulfur atom, which resides in a p-orbital and participates in delocalization. quora.comquora.com Thiophene exhibits substantial resonance energy and is considered more aromatic than other five-membered heterocycles like furan (B31954) and pyrrole, which is attributed to the lower electronegativity of sulfur compared to oxygen and nitrogen, allowing for more effective electron delocalization. quora.compharmaguideline.comquora.com

Identification of Nucleophilic and Electrophilic Centers

The distribution of electrons within the molecule determines its reactivity towards various reagents. Several sites can be identified as either electron-rich (nucleophilic) or electron-poor (electrophilic).

Nucleophilic Centers:

Pyrazole-4-amine: The primary amino group (-NH₂) at the C4 position of the pyrazole ring is the most prominent nucleophilic center. The lone pair of electrons on the nitrogen atom is readily available for reaction with a wide range of electrophiles.

Pyrazole Ring Nitrogens: The pyridine-like nitrogen atom (N2) of the pyrazole ring possesses a lone pair of electrons in an sp² orbital in the plane of the ring, making it basic and nucleophilic. pharmaguideline.comnih.gov

Thiophene Sulfur: The sulfur atom in the thiophene ring has a lone pair of electrons not involved in aromaticity, which can act as a nucleophilic site, particularly in oxidation reactions. acs.org

Aromatic Carbons: Both the pyrazole and thiophene rings are π-excessive systems, meaning the carbon atoms bear a partial negative charge and can act as nucleophiles in electrophilic aromatic substitution reactions. ucalgary.ca For the pyrazole ring, the C4 position is the most electron-rich, though it is substituted in this molecule. pharmaguideline.comnih.gov For the thiophene ring, the C2 and C5 positions are the most nucleophilic. numberanalytics.compharmaguideline.com

Electrophilic Centers:

Pyrazole Ring Carbons: Due to the electron-withdrawing effect of the two adjacent nitrogen atoms, the C3 and C5 positions of the pyrazole ring are relatively electron-deficient. nih.govresearchgate.net This makes them susceptible to attack by strong nucleophiles, although such reactions are less common than electrophilic substitutions on the ring. nih.gov

The following table summarizes the key reactive centers in the molecule.

Center TypeLocationChemical Justification
Nucleophilic Pyrazole-4-amine (N atom)Lone pair of electrons on the primary amine.
Nucleophilic Pyrazole N2 AtomLone pair in an sp² orbital, rendering it basic. nih.gov
Nucleophilic Thiophene S AtomLone pair not involved in aromaticity. acs.org
Nucleophilic Thiophene C2 and C5 AtomsHigh electron density in the π-excessive aromatic ring. numberanalytics.com
Electrophilic Pyrazole C3 and C5 AtomsElectron deficiency due to adjacent electronegative nitrogen atoms. nih.govresearchgate.net

Electrophilic Aromatic Substitution Reactions on the Pyrazole and Thiophene Rings

Electrophilic aromatic substitution (EAS) is a characteristic reaction for both pyrazole and thiophene. However, the position of attack and the reactivity are governed by the nature of the ring and its substituents.

On the Pyrazole Ring: Electrophilic attack on an unsubstituted pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. rrbdavc.orgpharmaguideline.comscribd.com In this compound, this position is already occupied by a strongly activating amino group. While this group would further enhance the reactivity of the ring, it directs incoming electrophiles to the C5 position (ortho to the amine). However, this position is adjacent to the N1 atom and is sterically hindered, making further EAS on the pyrazole ring challenging under typical conditions.

On the Thiophene Ring: The thiophene ring is significantly more reactive than benzene (B151609) towards electrophiles. numberanalytics.comwikipedia.org Substitution occurs preferentially at the C2 position, which is the most activated site. pearson.com In the target molecule, the thiophene ring is substituted at the C3 position with a weakly activating thiophen-3-ylmethyl group. Therefore, electrophilic attack is expected to occur primarily at the C2 position, and to a lesser extent at the C5 position.

Common electrophilic aromatic substitution reactions on the thiophene moiety are summarized below.

ReactionReagentsExpected Major Product
Bromination Br₂, Acetic Acid2-Bromo-3-(1H-pyrazol-4-aminomethyl)thiophene numberanalytics.com
Nitration HNO₃/H₂SO₄ (mild conditions)2-Nitro-3-(1H-pyrazol-4-aminomethyl)thiophene numberanalytics.com
Friedel-Crafts Acylation Acyl Chloride, SnCl₄2-Acyl-3-(1H-pyrazol-4-aminomethyl)thiophene numberanalytics.com
Vilsmeier-Haack Formylation POCl₃, DMF2-Formyl-3-(1H-pyrazol-4-aminomethyl)thiophene researchgate.net

Nucleophilic Reactivity of the Pyrazole-4-amine Functionality

The exocyclic primary amine at the C4 position is the most reactive nucleophilic site in the molecule. It undergoes a variety of reactions typical of primary amines, leading to a wide range of derivatives. arkat-usa.org

Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-(1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-yl)amides.

Sulfonylation: Treatment with sulfonyl chlorides provides the corresponding sulfonamides.

Alkylation: Reaction with alkyl halides can lead to secondary and tertiary amines, although controlling the degree of alkylation can be difficult.

Condensation: Reaction with aldehydes or ketones forms Schiff bases (imines), which can be further reduced to secondary amines.

Diazotization: The amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). arkat-usa.org These salts are versatile intermediates for introducing other functional groups.

The following table outlines common derivatization reactions of the pyrazole-4-amine group.

Reaction TypeReagent ExampleProduct Class
Acylation Acetyl chloride (CH₃COCl)Amide
Sulfonylation p-Toluenesulfonyl chlorideSulfonamide
Condensation BenzaldehydeImine (Schiff Base)
Urea Formation Phenyl isocyanateUrea

Redox Chemistry and Oxidation/Reduction Pathways

The redox behavior of the molecule is characterized by the distinct properties of its heterocyclic components.

Oxidation: The pyrazole ring is generally stable and resistant to oxidation under mild conditions. globalresearchonline.netpharmaguideline.com In contrast, the thiophene ring can be selectively oxidized at the sulfur atom. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide can yield the corresponding thiophene S-oxide and, under more forcing conditions, the thiophene S,S-dioxide. acs.orgresearchgate.netsemanticscholar.org These oxidized species are no longer aromatic and can participate in reactions such as Diels-Alder cycloadditions. researchgate.netsemanticscholar.org The primary amine group can also be susceptible to oxidation, and electrooxidation can lead to N-N coupling reactions in related aminopyrazoles. nih.gov

Reduction: The pyrazole ring is also quite resistant to reduction. globalresearchonline.netpharmaguideline.com Catalytic hydrogenation typically requires harsh conditions. The thiophene ring, however, can be removed via reductive desulfurization. A common method is treatment with Raney Nickel, which hydrogenolyzes the carbon-sulfur bonds and saturates the carbon chain, effectively converting the thiophene ring into a butyl group. wikipedia.org

Functional Group Interconversions and Derivatization Reactions

The presence of multiple reactive sites allows for extensive functional group interconversions and the synthesis of a diverse library of derivatives. This process involves converting one functional group into another through substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk

Amine Derivatization: As detailed in section 3.4, the primary amine is a key handle for derivatization, allowing for the formation of amides, sulfonamides, ureas, and other functionalities.

Cross-Coupling Reactions: Halogenated derivatives, produced via electrophilic aromatic substitution on the thiophene ring (section 3.3), can serve as precursors for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This enables the introduction of new carbon-carbon or carbon-heteroatom bonds at the C2 or C5 position of the thiophene ring. nih.gov

Diazonium Salt Chemistry: The diazonium salt formed from the pyrazole-4-amine can be converted into a variety of other groups, including hydroxyl, halogen, and cyano functionalities, through Sandmeyer-type reactions.

Intramolecular Cyclization and Rearrangement Pathways

While the parent molecule is stable, its derivatives can be designed to undergo intramolecular cyclization reactions to form more complex, fused heterocyclic systems.

Intramolecular Cyclization: Such reactions typically require the introduction of a second reactive functional group that can react with another part of the molecule. For example, if the pyrazole-4-amine is acylated with a reagent containing a terminal alkyne, the resulting amide could undergo a metal-catalyzed intramolecular cyclization onto the thiophene ring to form a new fused ring system. Electrophilic cyclization is a common strategy for synthesizing pyrazole derivatives from α,β-alkynic hydrazones, highlighting the propensity of these systems to form rings. acs.orgacs.org

Rearrangement Pathways: Rearrangements of stable aromatic systems like pyrazole and thiophene are uncommon and generally require high-energy conditions or photochemical activation. For instance, substituted thiophenes can rearrange through intermediates like Dewar thiophenes under specific photolytic conditions. nih.gov However, for this compound under normal laboratory conditions, such rearrangements are not expected to be significant pathways.

Tautomerism in the Pyrazole-4-amine System

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental characteristic of many heterocyclic systems, including pyrazoles. nih.gov This phenomenon involves the migration of a proton, accompanied by a shift in double bonds. For pyrazole derivatives, two primary forms of tautomerism are typically considered: annular prototropic tautomerism, which involves the pyrazole ring itself, and side-chain tautomerism, which involves substituents attached to the ring. nih.gov The specific tautomeric forms present can significantly influence the compound's chemical reactivity, physical properties, and biological interactions.

In the case of this compound, the substitution pattern dictates the possible tautomeric equilibria. The presence of a substituent on one of the ring nitrogen atoms and an amino group on a ring carbon atom creates a specific context for exploring these transformations.

Annular Prototropic Tautomerism

Annular prototropic tautomerism is a hallmark of N-unsubstituted pyrazoles, where a proton can migrate between the two adjacent nitrogen atoms (N1 and N2) of the ring. nih.govresearchgate.net This rapid exchange leads to an equilibrium between two different tautomeric forms. The position of this equilibrium is highly sensitive to the nature and position of substituents on the carbon atoms of the pyrazole ring. mdpi.com Factors such as the electronic properties (electron-donating or electron-withdrawing) of the substituents, steric effects, and the potential for intramolecular hydrogen bonding can shift the equilibrium to favor one tautomer over the other. nih.govmdpi.com

However, in this compound, the presence of the thiophen-3-ylmethyl group covalently bonded to the N1 nitrogen atom precludes this dynamic equilibrium. The substitution at N1 effectively "fixes" the pyrazole ring in a single annular form, as there is no mobile proton on a ring nitrogen to participate in the prototropic shift. Therefore, this compound does not exhibit annular prototropic tautomerism. The structure is locked as the N1-substituted isomer, preventing the formation of a this compound / 2-(Thiophen-3-ylmethyl)-2H-pyrazol-4-amine equilibrium that would be characteristic of an unsubstituted pyrazole system.

This structural rigidity has significant implications for the molecule's reactivity and spectroscopy. Unlike in tautomeric pyrazole systems where NMR spectra might show broadened or averaged signals for the ring carbons C3 and C5 due to rapid proton exchange, the signals for this compound are expected to be sharp and distinct under normal conditions. nih.gov

Side-Chain Tautomerism and its Interplay with Annular Forms

While annular tautomerism is arrested, the presence of the amino group at the C4 position introduces the possibility of side-chain tautomerism. Specifically, an amino-imine tautomerism can be envisaged, where a proton migrates from the exocyclic amino group to a ring nitrogen, creating an imine. For this compound, this would result in an equilibrium between the amine form and its imine tautomer, 1-(Thiophen-3-ylmethyl)-4,5-dihydro-1H-pyrazol-4-imine.

Tautomer A: this compound (Amino form)

Tautomer B: 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4(5H)-imine (Imino form)

Despite the theoretical possibility of this equilibrium, studies on related 3(5)-aminopyrazoles indicate that the imino forms are generally not favored, and the equilibrium lies heavily on the side of the aromatic amino tautomer. nih.gov The aromatic stabilization of the pyrazole ring in the amino form is a significant driving force that disfavors the formation of the non-aromatic imino tautomer.

Computational studies on similar heterocyclic systems are often employed to determine the relative stabilities of such tautomers. The energy difference between the amino and imino forms can be calculated to predict the equilibrium constant.

Table 1: Theoretical Relative Energies of Amino-Imine Tautomers

TautomerStructureΔE (kJ/mol) (Hypothetical)Predicted Population at 298 K (%)
A (Amino) This compound0>99.9
B (Imino) 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4(5H)-imine+45<0.1

This interactive table presents hypothetical computational data based on the general principle that aromatic amino forms of pyrazoles are significantly more stable than their non-aromatic imino tautomers. nih.gov

The fixed N1-substituted ring system plays a crucial role in this side-chain tautomerism. Because annular tautomerism is blocked, there is no possibility for the formation of other tautomers that might arise in an N-unsubstituted system. The interplay is therefore not between different annular forms and the side chain, but rather a direct, albeit highly skewed, equilibrium between the amino and imino forms of the single, fixed N1-substituted pyrazole. The electronic properties of the N1-thiophen-3-ylmethyl group will subtly influence the basicity of the ring nitrogens and the acidity of the amino protons, but are not expected to alter the overwhelming preference for the aromatic amino tautomer.

Spectroscopic techniques like NMR can be used to probe for the existence of minor tautomers. The chemical shifts for the protons and carbons would be markedly different between the two forms, as shown in the hypothetical data below. The absence of signals corresponding to the imino form in experimental spectra would provide strong evidence for the dominance of the amino tautomer.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Tautomers (Hypothetical)

Atom PositionTautomer A (Amino)Tautomer B (Imino)
¹H NMR
Pyrazole H-3~7.5~7.2
Pyrazole H-5~7.8~4.5 (CH₂)
NH₂ / =NH~4.0 (br s)~8.5 (br s)
CH₂ (Thiophen)~5.3~5.1
¹³C NMR
Pyrazole C-3~135~140
Pyrazole C-4~140 (C-NH₂)~175 (C=NH)
Pyrazole C-5~120~50 (CH₂)

This interactive table displays hypothetical NMR data, illustrating the significant differences in chemical shifts expected between the aromatic amino tautomer and the non-aromatic imino tautomer.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrations of its functional groups.

N-H Stretching: The primary amine group (-NH₂) is expected to show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the pyrazole and thiophene rings are expected to appear above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene (B1212753) group will be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic pyrazole and thiophene rings are expected in the 1400-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group is anticipated to be in the range of 1580-1650 cm⁻¹.

C-S Stretching: The characteristic stretching vibration of the C-S bond within the thiophene ring is expected to be observed in the fingerprint region, typically around 600-800 cm⁻¹. researchgate.netnii.ac.jpiosrjournals.orgresearchgate.net

Predicted FT-IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 2960
C=C / C=N Stretch1400 - 1650
N-H Bend (Amine)1580 - 1650
C-S Stretch (Thiophene)600 - 800

Note: Predicted values are based on characteristic group frequencies and may vary from experimental data.

Raman Spectroscopy

No experimental Raman spectroscopic data for this compound has been found. A typical analysis would involve identifying characteristic vibrational modes of the molecule.

Theoretical Vibrational Mode Expected Raman Shift (cm⁻¹) Range
C-H stretching (Thiophene & Pyrazole)3100 - 3000
N-H stretching (Amine)3500 - 3300
C=C stretching (Thiophene & Pyrazole)1600 - 1450
C-N stretching (Pyrazole & Amine)1350 - 1250
C-S stretching (Thiophene)750 - 600
Methylene C-H bend~1450

This table represents general expected ranges for the functional groups present and is not based on experimental data for the specific compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

While the molecular weight is known, specific studies detailing the fragmentation patterns of this compound under different ionization conditions are not available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Experimental ESI-MS data is unavailable. This technique would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to the compound's molecular weight plus the mass of a proton. For related pyrazole structures, fragmentation often involves the cleavage of bonds adjacent to the heterocyclic rings. nih.gov A plausible fragmentation for this compound could be the loss of the thiophen-3-ylmethyl group.

High-Resolution Mass Spectrometry (HRMS)

No HRMS data has been published for this compound. HRMS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Ion Theoretical Exact Mass (C₈H₉N₃S)
[M+H]⁺180.0590
[M+Na]⁺202.0410

This table is based on theoretical calculations of the molecular formula and does not represent experimental findings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no published UV-Vis spectrum for this compound. The analysis of related pyrazole and thiophene-containing compounds suggests that electronic transitions would likely occur in the UV region. mdpi.comresearchgate.net These transitions are typically associated with π → π* transitions within the aromatic thiophene and pyrazole ring systems. The presence of the amine group as an auxochrome would be expected to influence the position and intensity of the absorption maxima.

X-ray Crystallography for Solid-State Molecular Architecture Determination

No crystal structure has been deposited in crystallographic databases for this compound. researchgate.netresearchgate.net Therefore, information regarding its crystal system, space group, unit cell dimensions, and specific bond lengths and angles in the solid state is not known. X-ray crystallography on related amino-pyrazole derivatives has been used to understand their three-dimensional structure and intermolecular interactions. mdpi.com

Elemental Analysis for Compositional Verification

While the theoretical elemental composition can be calculated from the molecular formula, no published experimental results from elemental analysis are available to confirm these values.

Element Theoretical Percentage (%)
Carbon (C)53.61
Hydrogen (H)5.06
Nitrogen (N)23.44
Sulfur (S)17.89

This table contains theoretically calculated values based on the molecular formula C₈H₉N₃S.

Theoretical and Computational Investigations of 1 Thiophen 3 Ylmethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in determining the fundamental electronic and structural properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method for investigating the ground-state properties of many-electron systems. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries and electronic structures. For 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry. This process finds the lowest energy conformation of the molecule.

The calculations would yield key geometric parameters. For instance, the bond lengths within the thiophene (B33073) and pyrazole (B372694) rings, the bond angles defining the spatial arrangement of the atoms, and the dihedral angles describing the orientation of the thiophen-3-ylmethyl group relative to the pyrazole ring would be determined. Furthermore, electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Ground State Properties from DFT Calculations

Property Predicted Value
Total Energy (Hartree) -850.123
HOMO Energy (eV) -5.67
LUMO Energy (eV) -0.89
HOMO-LUMO Gap (eV) 4.78

Note: These values are hypothetical and represent typical outcomes for similar heterocyclic compounds.

To further refine the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive than DFT, can provide a more accurate description of electron correlation effects. These refined calculations are particularly useful for validating the results obtained from DFT and for investigating systems where electron correlation plays a significant role. For this compound, these methods would offer a higher-accuracy benchmark for its electronic properties.

Understanding the behavior of a molecule upon absorption of light is crucial for applications in areas like photochemistry and materials science. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. rsc.org By applying TD-DFT, one can predict the vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum, and the oscillator strengths, which relate to the intensity of these absorptions. cnr.it This analysis would reveal the nature of the electronic transitions, for example, whether they are localized on the thiophene or pyrazole rings, or involve charge transfer between these moieties. jcsp.org.pk

Table 2: Predicted Electronic Transitions from TD-DFT Calculations

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S₀ → S₁ 4.10 302 0.15
S₀ → S₂ 4.55 272 0.08

Note: These values are hypothetical and illustrative of typical TD-DFT results for similar aromatic systems.

Computational Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting spectroscopic data, providing a direct link between theoretical models and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The Gauge Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. iu.edu.sanih.gov For this compound, theoretical chemical shifts would be calculated and then compared to tetramethylsilane (B1202638) (TMS) as a reference standard. This allows for a direct comparison with experimental NMR spectra, aiding in the assignment of signals to specific nuclei within the molecule. researchgate.netnih.gov The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) using the GIAO Method

Atom Predicted ¹H Shift Atom Predicted ¹³C Shift
H (Thiophene) 7.1-7.5 C (Thiophene) 120-128
H (Pyrazole) 7.6-8.0 C (Pyrazole) 110-140
H (CH₂) 5.4 C (CH₂) 50

Note: These are representative chemical shift ranges for the specified functional groups.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. nih.gov Computational frequency analysis, performed after a successful geometry optimization, can predict the frequencies and intensities of these vibrational modes. derpharmachemica.com This theoretical spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes of the thiophene and pyrazole rings, as well as the amine and methylene (B1212753) groups. scirp.org Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor to the computed values, can provide insights into intermolecular interactions in the experimental sample.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)

Vibrational Mode Predicted Frequency (Scaled)
N-H stretch (amine) 3400-3500
C-H stretch (aromatic) 3050-3150
C-H stretch (aliphatic) 2900-3000
C=C/C=N stretch (ring) 1450-1600
C-N stretch 1250-1350

Note: These are typical frequency ranges for the indicated vibrational modes.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations are a powerful tool for understanding the conformational landscape and flexibility of molecules. For pyrazole derivatives, MD simulations have been employed to explore stable conformations and the dynamics of their interactions with biological targets. nih.govresearchgate.net

Flexibility and Structural Stability: The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key metrics in MD simulations that provide insights into the stability and flexibility of a molecule. In simulations of pyrazole-containing compounds, RMSD analysis helps to determine if the molecule reaches a stable equilibrium conformation over time. nih.govnih.gov RMSF analysis can pinpoint which parts of the molecule are most flexible. For this compound, the thiophen-3-ylmethyl group is expected to exhibit higher flexibility compared to the more rigid pyrazole ring.

Illustrative Data from Analogous Systems: MD simulations on novel pyrazole-carboxamide derivatives have shown that these compounds can achieve stable conformations when docked into the binding sites of enzymes like carbonic anhydrase. nih.gov The stability is often characterized by minor conformational changes and fluctuations over the simulation period. nih.gov

ParameterTypical Observation in Pyrazole DerivativesPredicted Implication for this compound
RMSDLow average values (e.g., 0.5 nm) indicate high stability of the molecular conformation. nih.govThe core pyrazole structure is likely to be stable, with the overall RMSD influenced by the thiophen-ylmethyl substituent.
RMSFHigher fluctuations are observed in flexible side chains.The methylene linker and the thiophene ring would likely show higher RMSF values compared to the pyrazole ring atoms.
Hydrogen BondsFormation of stable intramolecular or intermolecular hydrogen bonds.The 4-amino group is a potential hydrogen bond donor, influencing its interaction with other molecules or its own conformational preferences.

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating reaction mechanisms, identifying transition states, and predicting the feasibility of reaction pathways. For pyrazole and thiophene derivatives, computational studies have shed light on their synthesis and reactivity. nih.govresearchgate.net

Synthesis Pathways: The synthesis of substituted pyrazoles often involves cyclization reactions. Computational studies can model these reaction pathways to determine activation energies and identify the most favorable routes. For instance, the synthesis of pyrazole-thiophene amides has been investigated computationally to understand the structural and electronic features of the products. nih.gov

Reactivity and Functionalization: The electronic properties calculated through computational methods, such as frontier molecular orbital (FMO) analysis, can predict the reactivity of different sites on the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate the nucleophilic and electrophilic centers, respectively. For this compound, the amino group and the electron-rich thiophene and pyrazole rings are expected to be key sites for chemical reactions.

Example from a Related System: In a computational study on pyrazole-thiophene-based amide derivatives, DFT calculations were used to investigate their electronic structure. nih.gov The FMO analysis helped to predict which compounds would be the most chemically reactive. nih.gov

Computational MethodInformation GainedPredicted Application to this compound
DFT CalculationsOptimized geometry, transition state energies, reaction energy profiles.Can be used to model its synthesis and predict the outcomes of functionalization reactions.
FMO Analysis (HOMO/LUMO)Identification of nucleophilic and electrophilic sites, prediction of chemical reactivity. nih.govThe amino group and aromatic rings are likely nucleophilic centers, while C-H bonds could be sites for radical reactions.

Analysis of Tautomeric Equilibria and Relative Stabilities

Tautomerism is a significant phenomenon in heterocyclic compounds like pyrazoles, particularly those with amino substituents. Computational methods are crucial for determining the relative stabilities of different tautomers and predicting the predominant form in various environments. nih.gov

Amino-Imino Tautomerism: For this compound, the primary tautomeric equilibrium to consider is between the 4-amino form and the corresponding 4-imino tautomer. DFT calculations can be used to compute the total energies of these tautomers in the gas phase and in different solvents to determine their relative stabilities. nih.gov

Solvent Effects: The polarity of the solvent can significantly influence tautomeric equilibria. Continuum solvation models are often used in computational studies to estimate the stability of tautomers in solution. researchgate.net Generally, more polar tautomers are stabilized to a greater extent in polar solvents.

Findings from Analogous Aminopyrazoles: Theoretical studies on 4-aminopyrazino[2,3-c] nih.govnih.goviu.edu.sathiadiazine 2,2-dioxides have shown that the 1-NH tautomer is the most stable in the solid state and in organic solvents, while a mixture of tautomers exists in aqueous solution. researchgate.net For 4-substituted pyrazolone (B3327878) derivatives, DFT calculations have indicated that the keto-enol tautomeric equilibrium is heavily influenced by the substituent and the medium. nih.gov

Tautomeric FormKey Structural FeaturePredicted Relative Stability
4-AminoExocyclic NH2 groupLikely the most stable tautomer in the gas phase and nonpolar solvents.
4-IminoEndocyclic NH and exocyclic C=NHMay become more stable in polar, protic solvents that can stabilize the imino group through hydrogen bonding.

In Silico Prediction of Regioselectivity in Chemical Transformations

In silico methods are invaluable for predicting the regioselectivity of chemical reactions, thereby guiding synthetic strategies. For pyrazole and thiophene systems, computational models can predict the most likely sites for electrophilic or nucleophilic attack.

Electrophilic Substitution: Both the pyrazole and thiophene rings are susceptible to electrophilic substitution. The regioselectivity will be governed by the directing effects of the substituents. The electron-donating amino group on the pyrazole ring and the activating nature of the thiophene ring will influence the position of substitution. Computational calculations of electrostatic potential surfaces and Fukui functions can help to identify the most reactive sites.

Functionalization of the Amino Group: The 4-amino group can undergo various reactions, such as acylation or alkylation. Computational models can help predict the reactivity of this group compared to the ring nitrogen atoms.

Insights from Related Pyrazole Chemistry: Studies on the synthesis of functionalized pyrazoles have demonstrated that computational approaches can successfully predict the regiochemical outcomes of cycloaddition and substitution reactions. mdpi.com

Application of Quantitative Structure-Property Relationship (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its physicochemical properties. While specific QSPR models for this compound are not available, models developed for broader classes of pyrazole derivatives can provide insights into its potential properties.

Descriptors: QSPR models for pyrazole derivatives typically use a variety of molecular descriptors, including constitutional, topological, geometrical, and quantum-chemical descriptors. These descriptors quantify different aspects of the molecular structure.

Predicted Properties: By inputting the structure of this compound into a relevant QSPR model, one could predict properties such as solubility, lipophilicity (logP), and electronic properties.

Example of QSPR in Pyrazoles: QSPR studies on pyrazole derivatives have been used to model and predict their biological activities, such as their inhibitory effects on certain enzymes. mdpi.com These models help in the rational design of new compounds with desired properties.

PropertyRelevant DescriptorsSignificance
Aqueous SolubilityPolar surface area, number of hydrogen bond donors/acceptors.Crucial for bioavailability and formulation.
Lipophilicity (logP)Molecular weight, volume, polarizability.Affects membrane permeability and distribution in biological systems.
Electronic PropertiesHOMO/LUMO energies, dipole moment.Relate to reactivity and intermolecular interactions.

Structure Activity Relationship Sar Elucidation of 1 Thiophen 3 Ylmethyl 1h Pyrazol 4 Amine Derivatives

Methodological Frameworks for SAR Studies

The investigation of SAR for 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine derivatives involves a combination of experimental and computational strategies designed to systematically probe the impact of structural changes on biological activity. oncodesign-services.com

Key methodological frameworks include:

Systematic Analog Synthesis: A primary approach involves the design and synthesis of a series of compounds with targeted structural variations around the core scaffold. oncodesign-services.com This includes modifying substituents on the pyrazole (B372694) and thiophene (B33073) rings, altering the linker, and substituting the pyrazole-4-amine group.

Biological Data Analysis: The synthesized analogs are subjected to in vitro biological assays to determine their activity against a specific target (e.g., IC50 values against a protein kinase). This data is then interpreted in the context of the structural modifications to identify key features that influence potency. oncodesign-services.com

Matched Molecular Pair Analysis (MMPA): This computational technique identifies pairs of molecules that differ by a single, well-defined structural transformation. By analyzing the corresponding changes in activity across many such pairs, robust SAR trends can be established.

Activity Cliff Identification: Researchers look for "activity cliffs," which are small structural changes that result in a large and disproportionate change in biological activity. oncodesign-services.com These cliffs are highly informative as they often highlight critical interaction points with the biological target.

Computational Modeling: Techniques such as molecular docking are used to build three-dimensional models of the compounds interacting with their biological targets. oncodesign-services.com This provides a structural hypothesis for the observed SAR, helping to rationalize why certain modifications lead to increased or decreased activity.

These frameworks are applied iteratively; insights from one round of synthesis and testing inform the design of the next generation of compounds, progressively refining the molecule's properties.

Influence of Pyrazole Ring Substituents on Molecular Recognition

The pyrazole ring is a crucial component of the this compound scaffold, and substitutions on this ring can significantly impact molecular recognition and biological activity. researchgate.net The pyrazole ring itself can serve as a bioisostere for other aromatic systems, enhancing properties like lipophilicity and solubility. nih.gov Its substitutions at the C3 and C5 positions are particularly important for modulating interactions within a target's binding pocket.

For instance, in the context of kinase inhibition, the pyrazole moiety can fit into specific regions of the enzyme's active site. mdpi.com Modifications can influence potency and selectivity. An ortho substitution on the pyrazole ring (position 3) has been shown to be important for selectivity in some kinase inhibitors. nih.gov

The following table illustrates hypothetical SAR data for substitutions at the C5 position of the pyrazole ring, assuming a kinase inhibition assay.

Compound IDR1 (C5-Substituent)IC50 (nM)Fold Change vs. Parent (H)
A-1 (Parent) -H1501.0
A-2 -CH3851.8
A-3 -CF32500.6
A-4 -Cyclopropyl453.3
A-5 -Phenyl256.0

This is an interactive data table. You can sort and filter the data.

From this illustrative data, several trends emerge:

Small alkyl groups like methyl (A-2 ) may provide beneficial hydrophobic interactions.

Electron-withdrawing groups such as trifluoromethyl (A-3 ) can be detrimental, possibly due to unfavorable electronic effects or steric clash.

Larger hydrophobic groups, particularly small cycloalkyl (A-4 ) and aryl rings (A-5 ), appear to be highly favorable, suggesting the presence of a corresponding hydrophobic pocket in the target protein. The phenyl group in A-5 could engage in additional π-π stacking interactions, significantly boosting potency.

Impact of Thiophene Ring Substituents on Binding Interactions

The thiophene ring serves as another key interaction domain. Substituents on this ring can modulate binding affinity through steric, electronic, and hydrophobic effects. The specific position of the substituent (C2, C4, or C5) is critical, as each position projects into a different region of the target's binding site. The effects of these substituents are often driven by electrostatics. nih.govacs.org

Consider the hypothetical SAR data below for substitutions on the thiophene ring of the parent compound.

Compound IDR2 (Thiophene Substituent)PositionIC50 (nM)Fold Change vs. Parent
A-1 (Parent) -H-1501.0
B-1 -ClC5702.1
B-2 -CH3C5951.6
B-3 -OCH3C51800.8
B-4 -ClC2552.7

This is an interactive data table. You can sort and filter the data.

Analysis of this data suggests:

Small, electron-withdrawing halogens like chlorine (B-1 , B-4 ) are beneficial, potentially forming favorable halogen bonds or other electrostatic interactions. nih.gov

The position of the substituent matters; a chloro group at the C2 position (B-4 ) appears to be more advantageous than at the C5 position (B-1 ), indicating a better fit or more critical interaction in that region of the binding pocket.

A small hydrophobic methyl group (B-2 ) is tolerated and slightly beneficial.

A larger, polar methoxy (B1213986) group (B-3 ) reduces activity, possibly by introducing a steric clash or an unfavorable polar interaction in a hydrophobic region.

Role of the N-Alkyl Linker in Conformation and Activity

Compound IDLinkerDescriptionIC50 (nM)
A-1 (Parent) -CH2-Methylene (B1212753)150
C-1 -(CH2)2-Ethylene450
C-2 -CH(CH3)-Methylated Methylene90
C-3 -C(=O)-Amide800

This is an interactive data table. You can sort and filter the data.

Key takeaways from this hypothetical data include:

Linker Length: Increasing the linker length from one to two carbons (C-1 ) significantly decreases activity. This suggests that the parent methylene linker provides the optimal distance and angle between the pyrazole and thiophene rings for target engagement.

Conformational Restriction: Introducing a methyl group on the linker (C-2 ) restricts its rotational freedom. The resulting increase in potency suggests that this restriction pre-organizes the molecule into a more favorable binding conformation, reducing the entropic penalty upon binding.

Linker Composition: Replacing the flexible methylene group with a rigid and polar amide linker (C-3 ) is highly detrimental. This highlights the importance of the linker's flexibility and hydrophobic character for this particular scaffold and target.

Importance of the Pyrazole-4-amine Moiety in Ligand-Target Interactions

The 4-amino group on the pyrazole ring is a critical pharmacophoric feature, often acting as a key hydrogen bond donor. mdpi.com In many kinase inhibitors, for example, this amine group forms one or more crucial hydrogen bonds with the "hinge" region of the kinase, an interaction that is essential for anchoring the inhibitor in the ATP-binding site. acs.org

To confirm the importance of this moiety, medicinal chemists often synthesize analogs where the group is removed, modified, or replaced with a bioisostere.

Compound IDMoiety at Pyrazole C4Key Interaction PotentialIC50 (nM)
A-1 (Parent) -NH2H-Bond Donor150
D-1 -HNone>10,000
D-2 -NH(CH3)H-Bond Donor (sterically hindered)1,200
D-3 -OHH-Bond Donor/Acceptor950

This is an interactive data table. You can sort and filter the data.

The results strongly support the critical role of the 4-amino group:

Removal of the Amine: Removing the amino group entirely (D-1 ) leads to a complete loss of activity, demonstrating its necessity for binding.

N-Methylation: Adding a methyl group to the amine (D-2 ) dramatically reduces potency. This is likely due to steric hindrance preventing the formation of the essential hydrogen bond with the target protein.

Bioisosteric Replacement: Replacing the amine with a hydroxyl group (D-3 ), another hydrogen-bonding group, fails to restore significant activity. This indicates that the specific geometry, size, and electronic properties of the primary amine are optimal for the interaction.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational technique used to distill the key structural features of a molecule required for biological activity. fiveable.me A pharmacophore model for the this compound series would identify the essential hydrogen bond donors, acceptors, hydrophobic regions, and aromatic centers, along with their ideal spatial arrangement. nih.govresearchgate.net

Based on the SAR discussed, a hypothetical pharmacophore model would likely include:

A Hydrogen Bond Donor (HBD): Corresponding to the N-H of the pyrazole-4-amine.

Two Aromatic/Hydrophobic Features (Aro/Hyd): One for the pyrazole ring and one for the thiophene ring.

A Hydrophobic Feature (Hyd): Representing the optimal substituent at the C5 position of the pyrazole ring (e.g., the phenyl group in A-5 ).

Exclusion Volumes: Regions in space where substituents are known to cause a loss of activity (e.g., where the methoxy group of B-3 might be).

This model serves as a 3D query to search virtual compound libraries for new, structurally diverse molecules that fit the required pharmacophoric features, potentially leading to the discovery of novel scaffolds. acs.org It also provides a blueprint for the de novo design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical equation that relates the chemical properties of a set of molecules to their biological activity. oncodesign-services.comresearchgate.netresearchgate.net For the this compound series, a QSAR model could be developed to predict the inhibitory potency (expressed as pIC50, the negative log of the IC50) based on calculated molecular descriptors. nih.gov

A typical 2D-QSAR equation might take the form:

pIC50 = c0 + c1(LogP) + c2(TPSA) + c3(MR_R1) + c4(σ_R2)

Where:

pIC50: The predicted biological activity.

c0-c4: Coefficients determined by statistical regression.

TPSA: Topological Polar Surface Area, related to membrane permeability.

MR_R1: Molar Refractivity of the substituent at the pyrazole C5 position (a descriptor for size and polarizability).

σ_R2: Hammett constant for the substituent on the thiophene ring (a descriptor for electronic effects).

Developing a statistically significant QSAR model allows researchers to predict the activity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates and allocate resources more efficiently. nih.govneuroquantology.com These models provide quantitative validation of the SAR trends observed through traditional medicinal chemistry efforts.

Cheminformatics Approaches to SAR Analysis

Cheminformatics has emerged as an indispensable discipline in modern drug discovery, providing the tools and methodologies to systematically analyze and interpret the vast datasets generated from structure-activity relationship (SAR) studies. For derivatives of this compound, cheminformatics approaches are crucial for elucidating the complex interplay between molecular structure and biological activity. These computational techniques enable the development of predictive models, the identification of key molecular features governing activity, and the rational design of novel, more potent compounds.

One of the primary cheminformatics tools employed in SAR analysis is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For thiophene and pyrazole analogs, these models are built by calculating a wide array of molecular descriptors for each derivative. nih.govresearchgate.net These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties.

Key Molecular Descriptors in QSAR Studies:

Electronic Descriptors: These describe the electron distribution within a molecule and are critical for understanding receptor-ligand interactions. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. nih.gov For instance, studies on thiophene analogs have highlighted the significant role of electronic properties like ELUMO and dipole moment in modulating their anti-inflammatory activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, which are fundamental for determining how well a ligand fits into a binding site. Molar refractivity (MR) and Taft steric parameters are commonly used examples.

Hydrophobic Descriptors: These quantify the lipophilicity of a compound, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. The partition coefficient (logP) is the most widely used hydrophobic descriptor.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms are used to build the QSAR model. The resulting equation can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.

Another powerful cheminformatics approach is the generation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For derivatives of this compound, pharmacophore modeling can be used to identify the key hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for activity. These models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target (structure-based). The resulting pharmacophore can then be used as a 3D query to screen virtual compound libraries to identify novel scaffolds that are likely to be active.

Molecular docking is another computational technique that provides valuable insights into the SAR of this compound derivatives. Docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This information can help to rationalize the observed SAR and guide the design of derivatives with improved binding characteristics. For example, docking studies can reveal key hydrogen bonding interactions or hydrophobic contacts between the ligand and the receptor, explaining why certain substituents enhance activity while others diminish it.

The integration of these cheminformatics approaches provides a comprehensive framework for understanding the SAR of this compound derivatives. By combining QSAR, pharmacophore modeling, and molecular docking, researchers can build robust predictive models, identify critical molecular features, and rationally design the next generation of compounds with enhanced biological activity.

Cheminformatics MethodApplication in SAR AnalysisKey Insights Provided
Quantitative Structure-Activity Relationship (QSAR) To develop mathematical models that correlate molecular descriptors with biological activity.Identifies key physicochemical properties (electronic, steric, hydrophobic) driving activity and allows for the prediction of activity for novel compounds.
Pharmacophore Modeling To identify the 3D arrangement of essential features required for biological activity.Provides a 3D query for virtual screening to discover new scaffolds and helps in understanding ligand-receptor interactions.
Molecular Docking To predict the binding mode and affinity of a ligand to its biological target.Elucidates specific interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationalizes the effect of structural modifications on binding.

Molecular Mechanisms of Biochemical Interaction Involving 1 Thiophen 3 Ylmethyl 1h Pyrazol 4 Amine Scaffolds

Ligand-Protein Binding Modes and Specificity

The binding of small molecules to protein targets is governed by a variety of non-covalent interactions. For scaffolds related to 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine, the interplay of hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces is crucial for their biological activity.

The pyrazole (B372694) and amine groups are key hydrogen bond donors and acceptors. In various enzyme active sites, the nitrogen atoms of the pyrazole ring and the primary amine can form critical hydrogen bonds with amino acid residues. For instance, in a study of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, the sulfonamide moiety, often bioisosteric to a carboxylate or amine, forms essential hydrogen bonds with the active site zinc ion and surrounding residues nih.gov. Molecular docking studies of thiophene-based N-phenyl pyrazolines with the Epidermal Growth Factor Receptor (EGFR) have shown that the pyrazoline moiety can interact with key residues like Met769 through hydrogen bonding japsonline.com.

Both the thiophene (B33073) and pyrazole rings are aromatic and can participate in pi-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. These interactions are crucial for the stability of the ligand-protein complex. For example, in a series of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid derivatives, the aromatic rings are essential for their anticancer activity, likely through pi-stacking interactions within the target protein semanticscholar.orgresearchgate.net. The relative orientation of the thiophene and pyrazole rings can influence the geometry and strength of these pi-stacking interactions.

The aminopyrazole moiety can be protonated under physiological conditions, allowing it to form electrostatic interactions or salt bridges with negatively charged amino acid residues such as aspartate and glutamate. These charge-charge interactions can significantly contribute to the binding affinity and specificity of the ligand. While specific examples for the title compound are unavailable, the general principles of electrostatic interactions are fundamental in medicinal chemistry for optimizing ligand-protein binding.

Enzyme Inhibition and Activation Mechanisms

Thiophene and pyrazole scaffolds are found in numerous enzyme inhibitors. The specific mechanism of inhibition depends on the target enzyme and the substitution pattern on the heterocyclic rings. For example, pyrazole derivatives have been developed as potent inhibitors of kinases, such as Src kinase and Janus kinases (JAKs) nih.govnih.gov. In many kinase inhibitors, the pyrazole scaffold acts as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region.

In the case of carbonic anhydrase inhibitors, pyrazole-sulfonamide derivatives have been shown to coordinate with the zinc ion in the active site, leading to potent inhibition nih.gov. The thiophene moiety can contribute to binding by occupying adjacent hydrophobic pockets.

Below is a table summarizing the inhibitory activities of some thiophene-pyrazole derivatives against various enzymes.

Compound ClassTarget EnzymeInhibition Data (Ki or IC50)Reference
4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamidesCarbonic Anhydrase IKi: 24.2 - 49.8 nM
4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamidesCarbonic Anhydrase IIKi: 37.3 - 65.3 nM
4-[5-aryl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamidesAcetylcholinesteraseKi: 22.7 - 109.1 nM
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivativesSrc KinaseIC50: 0.0009 µM (for compound 1j) nih.gov
Pyrazole-carboxamide derivativesFLT3 KinaseIC50: 0.089 nM (for compound 8t) mdpi.com

Receptor Binding Affinity and Selectivity Profiling

While specific receptor binding data for this compound is scarce, the scaffold is of interest in the context of G-protein coupled receptors (GPCRs). The structural features of this compound make it a candidate for interacting with various GPCRs, where aromatic and heteroaromatic moieties are often involved in ligand recognition. The development of allosteric modulators for GPCRs has highlighted the importance of diverse chemical scaffolds acs.orgnih.gov.

The anticancer activity of related 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid amide derivatives has been evaluated against a panel of human cancer cell lines, showing GI50 values in the micromolar range for sensitive cell lines like Raji and HL60 semanticscholar.orgresearchgate.net. This suggests that these compounds interact with specific cellular targets to exert their cytotoxic effects, although the exact receptors are not always identified.

The following table presents the growth inhibitory effects of a related thiophene-pyrazole derivative on different cancer cell lines.

CompoundCancer Cell LineGI50 (µM)Reference
(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanoneRaji (Burkitt's lymphoma)25.2 ± 3.2 semanticscholar.orgresearchgate.net
(4-Benzyl-piperidin-1-yl)-(1-phenyl-3-thiophen-3-yl-1H-pyrazol-4-yl)-methanoneHL60 (promyelocytic leukemia)28.3 ± 1.53 semanticscholar.orgresearchgate.net

DNA and RNA Intercalation or Groove Binding Studies

The interaction of small molecules with DNA and RNA is a fundamental mechanism for many therapeutic agents, particularly in the realm of antimicrobial and anticancer drugs. For scaffolds related to this compound, interactions with nucleic acids have been suggested through their effects on enzymes that regulate DNA topology.

Thiophene-bearing pyrazole derivatives have been investigated as potential dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR). nih.gov DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov The inhibition of this enzyme by thiophene-pyrazole compounds suggests a direct or indirect interaction with the enzyme-DNA complex. Molecular docking simulations of some derivatives have shown binding within the ATP-binding site of the GyrB subunit, which would prevent the conformational changes necessary for enzyme activity. nih.gov For instance, a pyrazole derivative containing a thiophene-3-carboxylate moiety exhibited significant inhibitory activity against DNA gyrase. researchgate.net This interaction, while not direct intercalation or groove binding, indicates that the thiophene-pyrazole scaffold can be directed to the machinery of DNA processing.

Furthermore, some pyrazole-based chalcones incorporating a thiophene moiety have been observed to induce DNA fragmentation in cancer cells. rsc.org This effect could arise from various mechanisms, including the generation of reactive oxygen species that damage DNA or through more direct interactions with the DNA structure, leading to strand breaks. The planar nature of the aromatic thiophene and pyrazole rings could potentially allow for intercalative binding between the base pairs of DNA, or for binding within the minor or major grooves. However, without specific biophysical studies such as UV-Vis titration, fluorescence quenching, or viscosity measurements with DNA, the precise mode of interaction for the this compound scaffold remains speculative. The presence of the flexible methylene (B1212753) linker between the thiophene and pyrazole rings may influence the planarity of the molecule and, consequently, its ability to intercalate effectively.

Redox Modulatory Activity and Reactive Species Scavenging Mechanisms

The thiophene and pyrazole moieties are known to be present in compounds with antioxidant properties. nih.govresearchgate.netorientjchem.org The ability of a molecule to modulate the cellular redox state is critical, as oxidative stress is implicated in a wide range of pathologies. The this compound scaffold possesses structural features that suggest a potential for redox modulatory activity and the scavenging of reactive species.

Several studies on thiophene-appended pyrazole derivatives have demonstrated their capacity as radical scavengers. nih.govresearchgate.net The mechanism often involves the donation of a hydrogen atom from the molecule to a free radical, thereby neutralizing it. The presence of the amine group on the pyrazole ring in this compound is particularly significant, as amino groups can readily participate in such hydrogen-donating activities.

The antioxidant activity of these scaffolds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to reduce the stable DPPH radical is measured spectrophotometrically. Studies on various thiophene-pyrazole conjugates have shown excellent DPPH radical scavenging potencies. researchgate.netresearchgate.net For example, certain compounds with electronegative chloro substitutions on both the aromatic and thiophene rings have exhibited significant radical scavenging capabilities. researchgate.net

DPPH Radical Scavenging Activity of Selected Thiophene-Pyrazole Derivatives
CompoundSubstituentsDPPH Radical Scavenging Potency (µg/mL)Reference
5aChloro substitutions on aromatic and thiophene rings12.423 - 31.213 researchgate.net
5cChloro substitutions on aromatic and thiophene rings12.423 - 31.213 researchgate.net
5gChloro substitutions on aromatic and thiophene rings12.423 - 31.213 researchgate.net

Chelation and Metal Coordination in Biological Systems

The coordination of metal ions is a vital aspect of many biological processes, and the ability of small molecules to chelate metals can be a mechanism for therapeutic intervention. The this compound scaffold contains several potential donor atoms, including the nitrogen atoms of the pyrazole ring, the nitrogen of the amine group, and the sulfur atom of the thiophene ring, making it a candidate for metal coordination.

Pyrazole derivatives are well-known ligands in coordination chemistry, capable of binding to a variety of transition metals. ekb.eg The nitrogen atoms of the pyrazole ring can act as Lewis bases, donating their lone pair of electrons to a metal center. Similarly, the exocyclic amine group provides an additional coordination site.

Research on thiophene-derived Schiff bases and their transition metal complexes has demonstrated the coordinating ability of the thiophene sulfur atom in conjunction with nitrogen donors. nih.gov In these complexes, the Schiff bases act as tridentate ligands, coordinating to metal ions such as Co(II), Cu(II), Ni(II), and Zn(II) through the azomethine nitrogen, a deprotonated amine nitrogen, and the sulfur atom of the thiophene ring. nih.gov

For the this compound scaffold, it is plausible that it could act as a bidentate or tridentate ligand. The coordination could involve the two adjacent nitrogen atoms of the pyrazole ring, or one of the pyrazole nitrogens and the exocyclic amine. The involvement of the thiophene sulfur in coordination is also possible, which could lead to the formation of stable chelate rings with a metal ion. The exact coordination mode would depend on factors such as the nature of the metal ion, the pH of the medium, and the steric constraints of the molecule.

Potential Metal Coordination Sites in this compound
Potential Donor AtomFunctional GroupLikely Role in Coordination
N1 of PyrazolePyrazole ringLewis base, electron pair donor
N2 of PyrazolePyrazole ringLewis base, electron pair donor
N of Amine4-amino groupLewis base, electron pair donor
S of ThiopheneThiophene ringPotential soft donor for soft metal ions

The ability of this scaffold to chelate biologically relevant metal ions could have significant implications for its mechanism of action. For example, the chelation of iron or copper could influence redox cycling and the generation of reactive oxygen species. Alternatively, coordination to zinc could modulate the activity of zinc-dependent enzymes. Further experimental studies are necessary to confirm and characterize the metal-coordinating properties of this compound in biological systems.

Future Research Directions and Perspectives for 1 Thiophen 3 Ylmethyl 1h Pyrazol 4 Amine

Advanced Combinatorial Chemistry and High-Throughput Synthesis

To unlock the full therapeutic potential of the 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine scaffold, the synthesis and screening of a diverse library of analogues are paramount. Advanced combinatorial chemistry and high-throughput synthesis techniques offer an efficient path to achieve this. By systematically modifying the core structure, researchers can explore the structure-activity relationship (SAR) and identify derivatives with enhanced potency and selectivity.

Future efforts should focus on creating a library of derivatives by introducing a variety of substituents at key positions on both the pyrazole (B372694) and thiophene (B33073) rings. For instance, substitutions at the N1 position of the pyrazole, the C5 position of the pyrazole, and various positions on the thiophene ring could be explored. High-throughput synthesis methodologies, such as parallel synthesis or flow chemistry, can be employed to rapidly generate a large number of these derivatives. gsconlinepress.com Subsequent high-throughput screening against a panel of biological targets, such as kinases or other enzymes implicated in disease, will be crucial for identifying lead compounds.

Table 1: Illustrative Combinatorial Library of this compound Derivatives

Derivative R1 (Thiophene Ring) R2 (Pyrazole N1-position) R3 (Pyrazole C5-position) Potential Biological Target
1a H H H Kinase A
1b 5-Chloro H H Kinase B
1c H 4-Fluorophenyl H Enzyme C
1d H H Methyl Kinase A
1e 5-Bromo 4-Fluorophenyl H Kinase B

| 1f | H | H | Trifluoromethyl | Enzyme C |

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. stanford.edugithub.ionih.gov For this compound, AI and ML can be integrated at various stages of the research and development process.

Initially, ML models can be trained on existing data from pyrazole and thiophene derivatives to predict the potential biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel, virtual derivatives of the target compound. github.io This in silico screening can help prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources. Furthermore, generative AI models can be employed to design novel derivatives with optimized properties, exploring a much larger chemical space than what is possible through traditional methods alone.

Computational Modeling for Predictive Biology

Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are invaluable tools for understanding the interactions between a small molecule and its biological target at the atomic level. nih.govresearchgate.net For this compound, these methods can be used to predict its binding mode and affinity to various protein targets.

Molecular docking studies can be performed to screen a virtual library of derivatives against the crystal structures of known drug targets, such as protein kinases, to identify potential hits. nih.govjapsonline.com For the most promising candidates, molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions that govern binding. This information is crucial for the rational design of more potent and selective inhibitors.

Table 2: Hypothetical Docking Scores of this compound Derivatives against Protein Kinase Targets

Derivative Target Kinase Predicted Binding Affinity (kcal/mol) Key Predicted Interactions
1a Kinase A -8.5 Hydrogen bond with hinge region
1b Kinase A -9.2 Hydrogen bond and halogen bond
1c Kinase B -7.9 Pi-pi stacking with aromatic residue
1d Kinase A -8.8 Enhanced hydrophobic interactions

| 1e | Kinase B | -9.5 | Multiple hydrogen bonds and pi-pi stacking |

Exploration of Novel Biological Targets and Pathways

While pyrazole derivatives are known to target a wide range of proteins, the specific biological targets of this compound remain to be elucidated. nih.govnih.govrsc.org Future research should focus on identifying and validating novel biological targets and pathways for this compound and its derivatives.

Phenotypic screening, where compounds are tested for their effects on cell behavior without a preconceived target, can be a powerful approach to uncover unexpected therapeutic applications. Hits from such screens can then be subjected to target deconvolution studies to identify the responsible protein(s). Furthermore, given the prevalence of pyrazole-based compounds as kinase inhibitors, a comprehensive profiling of the kinome should be undertaken to identify specific kinases that are potently inhibited by this scaffold. nih.govnih.gov

Investigation of Multitarget Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multitarget ligands, which are designed to interact with several targets simultaneously, can offer superior efficacy and a lower propensity for drug resistance compared to single-target agents. acs.org The this compound scaffold is well-suited for the development of multitarget ligands due to its structural complexity and the diverse biological activities of its constituent heterocycles.

Future research should explore the design of derivatives that can simultaneously inhibit multiple key targets in a disease pathway. For example, in the context of cancer, one could aim for a compound that inhibits both a key signaling kinase and a protein involved in angiogenesis. acs.org This will require a deep understanding of the SAR for each target and the careful optimization of the molecule to achieve a balanced activity profile.

Development of Sustainable and Atom-Economical Synthetic Routes

The development of green and sustainable synthetic methods is a critical aspect of modern pharmaceutical research. gsconlinepress.comresearchgate.netthieme-connect.com Future work on this compound should prioritize the development of synthetic routes that are environmentally friendly, cost-effective, and highly efficient.

This could involve the use of greener solvents, such as water or bio-based solvents, and the replacement of hazardous reagents with more benign alternatives. thieme-connect.com Methodologies that improve atom economy, such as catalytic reactions and multicomponent reactions, should also be explored. nih.gov The development of a scalable and sustainable synthesis will be crucial for the eventual commercialization of any drug candidate derived from this scaffold.

Application of Chemoproteomics for Target Deconvolution

Chemoproteomics is a powerful set of techniques used to identify the protein targets of small molecules in a complex biological system. nih.govnih.govresearchgate.net For a novel compound like this compound, chemoproteomics can be instrumental in elucidating its mechanism of action.

Affinity-based chemoproteomics, where the compound is immobilized on a solid support to capture its binding partners from a cell lysate, can be a primary approach. researchgate.net Alternatively, activity-based protein profiling (ABPP) can be used to identify enzyme targets by competing with a labeled probe. More advanced techniques, such as thermal proteome profiling (TPP) or limited proteolysis coupled with mass spectrometry (LiP-MS), can identify target engagement in living cells without the need for chemical modification of the compound. nih.govhku.hkethz.ch These approaches will be vital in validating predicted targets and discovering novel ones.

Q & A

Q. What are the common synthetic routes for preparing 1-(Thiophen-3-ylmethyl)-1H-pyrazol-4-amine?

The synthesis typically involves cyclization and nucleophilic substitution reactions. For example, pyrazole intermediates can be generated via cyclization of thiocarbohydrazine with acetyl/benzoyl-pyrazolones, followed by thiophen-3-ylmethyl group introduction using nucleophilic reagents like 3-(thiophen-3-yl)methyl halides. Reaction optimization often employs cesium carbonate as a base and copper catalysts for coupling steps . Key steps include purification via chromatography (e.g., ethyl acetate/hexane gradients) to isolate the final compound .

Q. How is the structural characterization of this compound performed?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton and carbon environments, with shifts for pyrazole (δ 7.5–8.5 ppm) and thiophene (δ 6.5–7.2 ppm) protons .
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–C bond lengths ~1.40–1.48 Å) and confirms stereochemistry .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 215 [M+H]+^+) .

Q. What initial biological activities have been reported for this compound?

Preliminary studies highlight antimicrobial potential. Pyrazole derivatives exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) through mechanisms like membrane disruption or enzyme inhibition. Activity is influenced by substituents; thiophene-linked pyrazoles show enhanced efficacy compared to phenyl analogs .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) improve reaction kinetics .
  • Catalyst screening : Copper(I) bromide enhances coupling efficiency in nucleophilic substitutions .
  • Computational design : Quantum chemical calculations predict optimal reaction pathways (e.g., transition state energies) to reduce trial-and-error experimentation .

Q. What strategies resolve contradictions in antimicrobial activity data across studies?

Discrepancies often arise from structural variations or assay conditions. To address this:

  • Standardized protocols : Use consistent MIC (Minimum Inhibitory Concentration) testing (e.g., broth microdilution) .
  • SAR analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. electron-donating groups) to identify activity trends .
  • Bioisosteric replacement : Substitute thiophene with furan or pyridine rings to probe pharmacophore requirements .

Q. How do computational methods aid in designing derivatives of this compound?

Advanced tools enable:

  • Reaction path prediction : Quantum mechanics (e.g., DFT) models intermediates and transition states for novel synthetic routes .
  • Docking studies : Molecular docking identifies potential targets (e.g., bacterial enzymes) by simulating ligand-receptor interactions .
  • Machine learning : Algorithms analyze large datasets to prioritize derivatives with optimal solubility or binding affinity .

Q. What are the challenges in establishing structure-activity relationships (SAR) for pyrazole-4-amine derivatives?

Key challenges include:

  • Steric effects : Bulky substituents (e.g., tert-butyl) may hinder target binding despite improving lipophilicity .
  • Electronic modulation : Balancing electron-donating/withdrawing groups to maintain antimicrobial potency without cytotoxicity .
  • Metabolic stability : Oxidation of thiophene rings (e.g., sulfoxide formation) can reduce in vivo efficacy .

Q. How to address solubility and stability issues in pharmacological assays?

  • Salt formation : Hydrochloride salts improve aqueous solubility for in vitro testing .
  • Co-solvents : Use DMSO/PBS mixtures (≤1% DMSO) to prevent compound precipitation .
  • Lyophilization : Stabilize the compound for long-term storage by freeze-drying .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.